molecular formula C13H17BrN2O3 B6645955 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide

Katalognummer B6645955
Molekulargewicht: 329.19 g/mol
InChI-Schlüssel: NAZHJCRROVQOHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is also known as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling, which is important for various physiological processes.

Wirkmechanismus

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide works by selectively inhibiting PDE9A, which is an enzyme that breaks down cGMP. By inhibiting PDE9A, the compound increases the levels of cGMP, which is important for various physiological processes. The exact mechanism of action of the compound is still being investigated, but it is believed to involve the binding of the compound to the catalytic site of PDE9A.
Biochemical and Physiological Effects:
5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, including the brain, heart, and lungs. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression. Additionally, it has been shown to improve cardiac function in animal models of heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PDE9A, which makes it useful for studying the role of PDE9A in various physiological processes. The compound is also relatively easy to synthesize and has good stability. However, there are also some limitations to using the compound in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for research on 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide. One potential direction is to investigate the potential therapeutic applications of PDE9A inhibitors in various diseases, including Alzheimer's disease, Parkinson's disease, and heart failure. Another direction is to investigate the role of PDE9A in other physiological processes, such as inflammation and immune function. Additionally, future research could focus on developing more potent and selective PDE9A inhibitors that have better solubility and pharmacokinetic properties.

Synthesemethoden

The synthesis of 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide involves several steps. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1,3-propanediamine to form the corresponding amide. The amide is then reacted with 4-hydroxyoxan-4-ylmethyl bromide to form the final product, 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has been widely used in scientific research. It is primarily used as a selective inhibitor of PDE9A, which is involved in the regulation of cGMP signaling. The compound has been used to study the role of PDE9A in various physiological processes, including learning and memory, depression, and cardiovascular function. It has also been used to investigate the potential therapeutic applications of PDE9A inhibitors in various diseases, including Alzheimer's disease, Parkinson's disease, and heart failure.

Eigenschaften

IUPAC Name

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-16(9-13(18)2-4-19-5-3-13)12(17)10-6-11(14)8-15-7-10/h6-8,18H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZHJCRROVQOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCOCC1)O)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.